molecular formula C9H16ClNO4 B2471062 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride CAS No. 2253632-51-6

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B2471062
CAS No.: 2253632-51-6
M. Wt: 237.68
InChI Key: ZZSKIAUBWQPRJM-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO4·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical reactions and research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride typically involves the esterification of piperidine-3-carboxylic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1-(Ethoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but differs in the position of the ethoxycarbonyl group.

    1-carbamoyl-piperidine-4-carboxylic acid: Contains a carbamoyl group instead of an ethoxycarbonyl group.

    1-Methyl-piperidine-3-carboxylic acid hydrochloride: Contains a methyl group instead of an ethoxycarbonyl group.

Uniqueness

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are desired .

Properties

IUPAC Name

3-ethoxycarbonylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-2-14-8(13)9(7(11)12)4-3-5-10-6-9;/h10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKIAUBWQPRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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